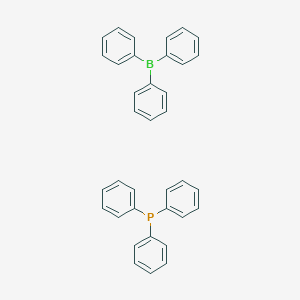

Triphenylphosphine triphenylborane

Description

BenchChem offers high-quality Triphenylphosphine triphenylborane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylphosphine triphenylborane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenylborane;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAGHGSFXJZWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454499 | |

| Record name | Triphenylborane--triphenylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3053-68-7 | |

| Record name | Triphenylborane--triphenylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triphenylphosphine Triphenylborane: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth overview of the synthesis, properties, and applications of triphenylphosphine triphenylborane (Ph₃P-BPh₃), a classic example of a sterically hindered Lewis acid-base adduct. Its study has been foundational in the development of Frustrated Lewis Pair (FLP) chemistry, a field with significant implications for catalysis and synthetic methodology.

Synthesis

The synthesis of triphenylphosphine triphenylborane is a straightforward acid-base reaction involving the combination of triphenylphosphine (Ph₃P), a Lewis base, with triphenylborane (BPh₃), a Lewis acid. The steric bulk of the phenyl groups on both the phosphorus and boron atoms prevents the formation of a classical, closely bound adduct, leading to a "frustrated" or sterically hindered product.

The reaction proceeds by mixing equimolar amounts of the two reactants in a suitable aprotic solvent.

Caption: General workflow for the synthesis of the Ph₃P-BPh₃ adduct.

The following protocol is adapted from established literature procedures.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Triphenylborane (BPh₃)

-

Anhydrous, degassed dichloromethane (CH₂Cl₂) or toluene

-

Anhydrous, degassed pentane or hexane

-

Schlenk flask or glovebox environment

-

Magnetic stirrer and stir bar

-

Cannula or syringe for solvent transfer

-

Filtration apparatus (e.g., fritted funnel)

Procedure:

-

In an inert atmosphere (e.g., inside a nitrogen-filled glovebox or using Schlenk line techniques), dissolve triphenylborane (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

In a separate flask, dissolve triphenylphosphine (1.0 eq) in anhydrous dichloromethane.

-

Slowly add the triphenylphosphine solution to the stirring triphenylborane solution at room temperature.

-

A white precipitate of the Ph₃P-BPh₃ adduct typically forms immediately or upon brief stirring.

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Reduce the solvent volume under vacuum if necessary to maximize precipitation.

-

Isolate the white solid product by filtration.

-

Wash the collected solid with a small amount of cold, non-polar solvent like pentane or hexane to remove any unreacted starting materials.

-

Dry the product under high vacuum to yield pure triphenylphosphine triphenylborane. The product is an air-stable, white crystalline solid.

Properties and Characterization

The defining feature of Ph₃P-BPh₃ is its long and relatively weak phosphorus-boron (P-B) dative bond, a direct consequence of the steric repulsion between the bulky phenyl substituents.

The following table summarizes key quantitative data for the Ph₃P-BPh₃ adduct.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₃₀BP | - |

| Molecular Weight | 504.41 g/mol | - |

| Appearance | White crystalline solid | |

| Melting Point | 227-230 °C | |

| P-B Bond Length | ~2.16 Å | |

| ¹H NMR (CD₂Cl₂) | δ 7.0-7.6 (m, 30H, Ar-H) ppm | |

| ¹¹B NMR (CD₂Cl₂) | δ -44.0 (d, J(B,P) = 55 Hz) ppm | |

| ³¹P NMR (CD₂Cl₂) | δ 29.0 (d, J(P,B) = 55 Hz) ppm | |

| Solubility | Soluble in CH₂Cl₂, CHCl₃; Sparingly soluble in toluene; Insoluble in alkanes. |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The observed coupling between the ¹¹B and ³¹P nuclei is definitive proof of the P-B bond formation.

Application in Frustrated Lewis Pair Chemistry

While the Ph₃P-BPh₃ adduct itself is stable, the combination of triphenylphosphine and triphenylborane in solution acts as a potent Frustrated Lewis Pair. The steric hindrance that prevents them from forming a strong, classical adduct leaves both the Lewis basic site on the phosphorus and the Lewis acidic site on the boron available to react cooperatively with small molecules.

The most notable application of the Ph₃P/BPh₃ system is the activation (heterolytic cleavage) of molecular hydrogen. This process does not require a transition metal, which was a paradigm-shifting discovery in catalysis.

Workflow:

-

The Ph₃P and BPh₃ components exist in equilibrium with the Ph₃P-BPh₃ adduct in solution.

-

A molecule of dihydrogen (H₂) enters the sterically hindered pocket between the Lewis acid and base.

-

The Lewis basic phosphine donates electron density to one of the hydrogen atoms (formally a proton, H⁺), while the Lewis acidic borane accepts electron density from the other (formally a hydride, H⁻).

-

This cooperative action cleaves the H-H bond, resulting in the formation of a phosphonium proton and a borohydride anion.

Unveiling the Crystal Architecture of Triphenylphosphine Triphenylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural analysis of the triphenylphosphine triphenylborane adduct (Ph₃P·BPh₃), a classic example of a Lewis acid-base complex. While a definitive, publicly available crystallographic information file (CIF) for the unsubstituted triphenylphosphine triphenylborane was not identified in the course of this review, this guide provides a comprehensive overview based on closely related structures and established analytical techniques. The synthesis, experimental protocols for crystal structure determination, and expected structural parameters are detailed, offering a robust framework for researchers working with this and similar phosphine-borane adducts.

Introduction

Triphenylphosphine triphenylborane is a coordinatively saturated complex formed by the dative bond between the lone pair of the phosphorus atom in triphenylphosphine (a Lewis base) and the empty p-orbital of the boron atom in triphenylborane (a Lewis acid). This interaction results in a stable, crystalline solid. The geometry and electronic structure of this adduct are of fundamental interest in coordination chemistry and have implications for its use in catalysis and materials science. Understanding its precise three-dimensional structure is crucial for elucidating structure-activity relationships and for the rational design of new chemical entities in drug development and other fields.

Synthesis and Crystallization

The synthesis of triphenylphosphine triphenylborane is typically achieved through a straightforward reaction between equimolar amounts of triphenylphosphine and triphenylborane in an appropriate aprotic solvent.

General Synthetic Protocol

A solution of triphenylphosphine in a dry, inert solvent such as toluene or dichloromethane is treated with a solution of triphenylborane in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically exothermic and proceeds rapidly to form the adduct, which often precipitates from the reaction mixture upon cooling or solvent evaporation.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from a saturated solution of the adduct, or by vapor diffusion techniques. A common method involves dissolving the crude product in a suitable solvent (e.g., dichloromethane) and allowing a less polar solvent (e.g., hexane) to slowly diffuse into the solution.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of triphenylphosphine triphenylborane would follow a standard protocol for small molecule X-ray crystallography.

Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of a small molecule crystal structure.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

-

Data Processing: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.

-

Validation and Analysis: The final structure is validated using crystallographic software to check for geometric and other potential issues. Bond lengths, angles, and other geometric parameters are then analyzed.

Expected Crystallographic Data and Structural Parameters

Based on the analysis of related structures, such as triphenylphosphine-(4-bromophenyl)borane, the following crystallographic and structural parameters for triphenylphosphine triphenylborane can be anticipated.[1] The tables below present hypothetical yet representative data that would be expected from a successful crystal structure determination.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₃₆H₃₀BP |

| Formula weight | 504.41 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | ~10-12 Å |

| b | ~15-17 Å |

| c | ~18-20 Å |

| α | 90° |

| β | ~95-105° |

| γ | 90° |

| Volume | ~3000-3500 ų |

| Z | 4 |

| Density (calculated) | ~1.2-1.3 Mg/m³ |

| Absorption coefficient | ~0.12 mm⁻¹ |

| F(000) | 1064 |

| Data collection and refinement | |

| Theta range for data collection | ~2.0 to 25.0° |

| Reflections collected | ~15000 |

| Independent reflections | ~5000 [R(int) = ~0.04] |

| Goodness-of-fit on F² | ~1.05 |

| Final R indices [I>2sigma(I)] | R₁ = ~0.05, wR₂ = ~0.12 |

| R indices (all data) | R₁ = ~0.07, wR₂ = ~0.15 |

| Largest diff. peak and hole | ~0.3 and -0.2 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| P-B | ~2.0 - 2.2 |

| P-C(phenyl) (avg.) | ~1.82 - 1.84 |

| B-C(phenyl) (avg.) | ~1.60 - 1.62 |

| Bond Angles | |

| C(phenyl)-P-C(phenyl) (avg.) | ~105 - 108 |

| C(phenyl)-B-C(phenyl) (avg.) | ~110 - 113 |

| C(phenyl)-P-B (avg.) | ~110 - 113 |

| C(phenyl)-B-P (avg.) | ~105 - 108 |

Structural Insights and Discussion

The crystal structure of triphenylphosphine triphenylborane would be expected to show a tetrahedral geometry around both the phosphorus and boron centers. The P-B bond length is a key indicator of the strength of the Lewis acid-base interaction. The phenyl rings on both the phosphorus and boron atoms will adopt a propeller-like conformation to minimize steric hindrance.

Intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, would govern the crystal packing. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the material.

Conclusion

References

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of the Triphenylphosphine Triphenylborane Adduct

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H NMR spectroscopy of the triphenylphosphine triphenylborane (Ph₃P-BPh₃) adduct. Due to the limited availability of specific experimental data for this adduct in the reviewed literature, this guide presents predicted ¹H NMR data based on the well-characterized triphenylphosphine-borane (Ph₃P-BH₃) adduct, a closely related analogue. The methodologies for synthesis and NMR analysis are based on established protocols for similar phosphine-borane adducts.

Core Concepts: The Formation of a Lewis Acid-Base Adduct

The interaction between triphenylphosphine (PPh₃), a Lewis base with a lone pair of electrons on the phosphorus atom, and triphenylborane (BPh₃), a Lewis acid with a vacant p-orbital on the boron atom, results in the formation of a stable dative covalent bond. This creates the triphenylphosphine triphenylborane adduct. This interaction significantly influences the electronic environment of the protons on the phenyl rings of both molecules, leading to characteristic changes in their ¹H NMR spectrum.

Caption: Formation of the Triphenylphosphine Triphenylborane Adduct.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) and phosphorus-hydrogen coupling constants (J) for the triphenylphosphine triphenylborane adduct in deuterated chloroform (CDCl₃). These predictions are based on the analysis of the ¹H NMR spectrum of the triphenylphosphine-borane (Ph₃P-BH₃) adduct and the known spectrum of free triphenylphosphine. Upon adduct formation, the signals of the phenyl protons on the triphenylphosphine moiety are expected to shift downfield due to the donation of electron density from the phosphorus atom to the boron atom. The signals of the phenyl protons on the triphenylborane moiety are also expected to experience a downfield shift, albeit to a lesser extent.

| Moiety | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Triphenylphosphine | ortho-H | 7.50 - 7.70 | Multiplet | ³J(P,H) ≈ 8-12 |

| meta-H & para-H | 7.30 - 7.50 | Multiplet | ⁴J(P,H) & ⁵J(P,H) ≈ 1-3 | |

| Triphenylborane | ortho-H | 7.80 - 8.00 | Multiplet | - |

| meta-H & para-H | 7.40 - 7.60 | Multiplet | - |

Experimental Protocols

Synthesis of Triphenylphosphine Triphenylborane Adduct (Predicted Protocol)

This protocol is adapted from established procedures for the synthesis of phosphine-borane adducts.

Materials:

-

Triphenylphosphine (PPh₃)

-

Triphenylborane (BPh₃)

-

Anhydrous toluene or dichloromethane

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene (or dichloromethane).

-

In a separate dry Schlenk flask, dissolve triphenylborane (1.0 eq) in the same anhydrous solvent.

-

Slowly add the triphenylborane solution to the stirred triphenylphosphine solution at room temperature.

-

A white precipitate of the triphenylphosphine triphenylborane adduct is expected to form immediately.

-

Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

-

The product can be isolated by filtration under an inert atmosphere.

-

Wash the solid product with a small amount of cold, anhydrous solvent and dry under vacuum.

Caption: Experimental Workflow for Adduct Synthesis.

¹H NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized triphenylphosphine triphenylborane adduct in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 4 seconds

-

Spectral Width (sw): 20 ppm

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) can be used as an internal reference.

This guide provides a foundational understanding of the ¹H NMR characteristics of the triphenylphosphine triphenylborane adduct. Researchers are encouraged to perform their own experimental verification to obtain precise data for this specific compound.

Theoretical and Computational Elucidations of the Triphenylphosphine-Triphenylborane System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synergistic interaction between triphenylphosphine (TPP), a Lewis base, and triphenylborane (TPB), a Lewis acid, has garnered significant attention in the field of chemistry. Their potential to form a "frustrated Lewis pair" (FLP) — a sterically hindered acid-base pair that cannot form a classical dative bond — opens up unique avenues for the activation of small molecules and subsequent applications in catalysis and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in understanding the structure, bonding, and reactivity of the triphenylphosphine-triphenylborane system and its derivatives.

Molecular Structure and Bonding

Computational studies, primarily employing Density Functional Theory (DFT), have been pivotal in elucidating the structural and electronic properties of the TPP-TPB adduct and related phosphine-borane systems. While a definitive, isolated computational study on the parent Ph₃P-BPh₃ adduct is not extensively documented in the reviewed literature, data from analogous systems provide valuable insights into its key structural parameters.

Table 1: Calculated Structural Parameters of Triphenylphosphine-Borane Adducts and Analogues

| Compound | P–B Bond Length (Å) | Computational Method | Reference |

| Ph₃P→B(C₆F₅)₃ | 2.181 | Not Specified | [1] |

| B(C₆H₄)₃CH·PPh₃ | 1.962 (Computed) | M06-2X/def2-TZVP | [2] |

| B(C₆H₄)₃CH·PPh₃ | 1.976(4) (Experimental) | X-ray Crystallography | [2] |

Note: The table presents data for closely related analogues due to the limited availability of specific computational data for the parent Ph₃P-BPh₃ adduct in the reviewed literature.

The P–B bond length is a critical parameter in defining the nature of the interaction, with shorter distances suggesting a stronger dative interaction. The steric bulk of the phenyl groups in both TPP and TPB is expected to lead to a relatively long P-B distance, contributing to the "frustrated" nature of the pair.

Energetics of Interaction

The strength of the interaction between the Lewis acid and base components is a key determinant of their ability to act as an effective FLP. Computational chemistry provides a powerful tool to quantify these interactions through the calculation of binding or dissociation energies.

Table 2: Calculated Interaction and Dissociation Energies of Phosphine-Borane Systems

| Lewis Pair | Property | Value (kcal/mol) | Computational Method | Reference |

| Ph₃P–B(C₆F₅)₃ | Bond Dissociation Enthalpy | 26.3 | Not Specified | [1] |

| BPh₃ / P(tBu)₃ | Reaction Free Energy (with H₂) | +18.2 | Not Specified | [This value is for the reaction with H₂, not the adduct formation itself] |

Note: The bond dissociation enthalpy is presented as a positive value, representing the energy required to break the P-B bond. The data for BPh₃ / P(tBu)₃ reflects the thermodynamics of a subsequent reaction.

The interaction energy is a balance between the favorable electrostatic and orbital interactions and the unfavorable steric repulsion between the bulky phenyl substituents.

Reactivity: Activation of Small Molecules

A hallmark of frustrated Lewis pairs is their ability to activate small, otherwise inert, molecules like dihydrogen (H₂). Computational studies have been instrumental in mapping the reaction pathways and energetics of these activation processes. While a detailed mechanism for the TPP-TPB system is not explicitly detailed in the reviewed literature, a general mechanism for H₂ activation by phosphine-borane FLPs can be constructed.

The activation of H₂ is believed to proceed through a concerted mechanism where the Lewis acidic boron and the Lewis basic phosphorus atoms cooperatively interact with the H-H bond. This interaction leads to the heterolytic cleavage of the H₂ molecule, forming a phosphonium cation ([R₃PH]⁺) and a borate anion ([HBR'₃]⁻).

References

The Interplay of Electronic and Steric Effects in the Triphenylphosphine-Triphenylborane Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a Lewis acid-base adduct between triphenylphosphine (PPh₃) and triphenylborane (BPh₃) represents a classic example of dative bonding. The stability, structure, and reactivity of this adduct are governed by a delicate balance of electronic and steric effects. This technical guide provides an in-depth analysis of these phenomena, supported by quantitative data, detailed experimental protocols, and conceptual visualizations. Understanding the interplay of these effects is crucial not only for fundamental chemistry but also for the rational design of catalysts and materials, including the burgeoning field of Frustrated Lewis Pairs (FLPs).

Introduction: The PPh₃-BPh₃ Lewis Adduct

Triphenylphosphine (PPh₃) is a well-known Lewis base, featuring a lone pair of electrons on its central phosphorus atom. Conversely, triphenylborane (BPh₃) is a quintessential Lewis acid, characterized by an electron-deficient boron atom with a vacant p-orbital. When combined, they readily form a stable, tetra-coordinate adduct, Ph₃P-BPh₃, through the donation of the phosphorus lone pair into the boron's empty orbital, creating a P-B dative bond.

The strength and geometry of this bond are not solely determined by the intrinsic Lewis acidity and basicity of the fragments. They are significantly modulated by:

-

Electronic Effects: The influence of the phenyl substituents on the electron density at the phosphorus and boron centers.

-

Steric Effects: The spatial repulsion between the bulky phenyl groups on both the phosphine and the borane.

While Ph₃P-BPh₃ forms a classical adduct, the significant steric clash between the six phenyl rings places it on the continuum towards "frustrated" systems. In a Frustrated Lewis Pair (FLP), extreme steric hindrance prevents the formation of a dative bond, leaving the acidic and basic sites available to cooperatively activate small molecules. Thus, the PPh₃-BPh₃ system serves as an excellent model for dissecting the foundational forces that dictate the outcome of Lewis acid-base interactions.

Core Concepts: Electronic vs. Steric Effects

Electronic Effects on P-B Bond Strength

The electronic character of the P-B bond can be tuned by introducing substituents on the para-positions of the phenyl rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the P and B centers, thereby modifying the Lewis basicity and acidity, respectively.

-

On the Phosphine: EDGs (e.g., -OCH₃, -CH₃) on the PPh₃ moiety increase the electron density on the phosphorus atom, enhancing its Lewis basicity and leading to a stronger, more stable P-B bond. Conversely, EWGs (e.g., -CF₃, -Cl) decrease the basicity of the phosphine, resulting in a weaker P-B interaction.

-

On the Borane: EWGs on the BPh₃ moiety withdraw electron density from the boron atom, increasing its Lewis acidity and strengthening the P-B bond. EDGs have the opposite effect, decreasing the Lewis acidity and weakening the adduct.

These electronic perturbations are readily observed through spectroscopic techniques, particularly ³¹P NMR, where changes in the chemical environment of the phosphorus nucleus lead to predictable shifts in its resonance signal.[1][2]

Diagram 1: Electronic Influence on P-B Bond Formation

Steric Effects and Molecular Geometry

The spatial arrangement of the six phenyl rings in the Ph₃P-BPh₃ adduct induces significant steric strain. This repulsion between the bulky groups prevents the P and B atoms from achieving an ideal tetrahedral geometry and can lead to an elongation of the P-B bond compared to less hindered adducts.

A quantitative measure of the steric bulk of a phosphine ligand is the Tolman cone angle (θ) . It is defined as the apex angle of a cone, centered 2.28 Å from the metal center (or in this case, the boron atom), which encompasses the van der Waals radii of the outermost atoms of the ligand. For triphenylphosphine, the Tolman cone angle is approximately 145°.[3] This substantial steric profile is a key factor influencing the adduct's geometry. Extreme increases in steric bulk, for example by replacing phenyl groups with mesityl or tert-butyl groups, can completely prevent adduct formation, leading to a Frustrated Lewis Pair.

Diagram 2: Steric Hindrance in the PPh₃-BPh₃ Adduct

Quantitative Data Analysis

The interplay between electronic and steric effects is reflected in the adduct's structural and spectroscopic parameters.

Table 1: Spectroscopic Data for PPh₃-BPh₃ Adduct Formation

NMR spectroscopy is a powerful tool for observing the formation of the Lewis adduct. The change in the electronic environment upon bond formation causes significant shifts in the nuclear resonances, particularly for ³¹P and ¹¹B.

| Compound | Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Comment |

| Triphenylphosphine (PPh₃) | ³¹P | ~ -5 to -6 | Reference for the free Lewis base. |

| Triphenylborane (BPh₃) | ¹¹B | ~ +60 to +68 | Reference for the free Lewis acid (trigonal planar). |

| PPh₃-BPh₃ Adduct | ³¹P | ~ +15 to +20 | Significant downfield shift upon coordination indicates a decrease in electron density at the P nucleus due to lone pair donation. |

| PPh₃-BPh₃ Adduct | ¹¹B | ~ -2 to -8 | Significant upfield shift upon coordination reflects the change in geometry from trigonal planar to pseudo-tetrahedral.[4][5] |

Note: Exact chemical shifts can vary slightly depending on solvent and concentration.

Table 2: Structural and Thermodynamic Data for PPh₃-Lewis Acid Adducts

X-ray crystallography provides precise measurements of bond lengths and angles, offering direct insight into the adduct's geometry. Computational studies complement this with thermodynamic data, such as bond dissociation enthalpies (BDE).

| Lewis Adduct | P-B Bond Length (Å) | C-P-C Avg. Angle (°) | BDE (ΔH°) (kJ/mol) | Key Feature |

| Ph₃P-BH₃ | ~ 1.92 | ~ 105 | ~ 120-140 | Less steric hindrance from BH₃ allows for a shorter, stronger P-B bond. |

| Ph₃P-B(C₆F₅)₃ | ~ 2.181[6] | ~ 104 | ~ 110.2 (Calculated)[6] | The highly acidic B(C₆F₅)₃ forms a strong adduct, but the P-B bond is longer than in the BH₃ adduct due to sterics.[6] |

| Ph₃P-BPh₃ | ~ 2.15-2.20 | ~ 106 | ~ 70-90 (Estimated) | Represents a balance where significant steric repulsion from the phenyl groups leads to a relatively long and weaker P-B bond compared to the B(C₆F₅)₃ adduct. |

Experimental Protocols

The synthesis and characterization of the Ph₃P-BPh₃ adduct employ standard laboratory techniques.

Synthesis of Triphenylphosphine-Triphenylborane Adduct

This procedure outlines the straightforward formation of the Lewis adduct.

Materials:

-

Triphenylphosphine (PPh₃)

-

Triphenylborane (BPh₃)

-

Anhydrous, non-polar solvent (e.g., toluene, dichloromethane, or diethyl ether)

-

Schlenk flask or glovebox environment

-

Magnetic stirrer and stir bar

Procedure:

-

In an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of triphenylphosphine and triphenylborane in a minimal amount of the anhydrous solvent in separate flasks.

-

Slowly add the triphenylphosphine solution to the stirring triphenylborane solution at room temperature.

-

A white to yellowish precipitate of the Ph₃P-BPh₃ adduct typically forms immediately or upon brief stirring.[7][8]

-

The reaction mixture can be stirred for an additional 30-60 minutes to ensure complete reaction.

-

The solid product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Recrystallization from a suitable solvent like hot toluene can be performed to obtain high-purity crystals for analysis.

Characterization by NMR Spectroscopy

Protocol:

-

Sample Preparation: Prepare three NMR tubes.

-

Tube 1: Dissolve ~10-20 mg of PPh₃ in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Tube 2: Dissolve ~10-20 mg of BPh₃ in ~0.6 mL of the same deuterated solvent.

-

Tube 3: Dissolve ~10-20 mg of the synthesized Ph₃P-BPh₃ adduct in ~0.6 mL of the same deuterated solvent.

-

-

Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum for Tube 1 and Tube 3.

-

Acquire a proton-decoupled ¹¹B NMR spectrum for Tube 2 and Tube 3.

-

Use standard acquisition parameters. For ¹¹B, a wider spectral width is necessary to observe both the free borane and the adduct.

-

-

Analysis:

-

Reference the spectra appropriately (e.g., using 85% H₃PO₄ as an external standard for ³¹P).

-

Compare the chemical shifts of the adduct (Tube 3) with the free components (Tubes 1 and 2) to confirm adduct formation, as detailed in Table 1.

-

Characterization by Single-Crystal X-ray Diffraction

This technique provides definitive proof of structure, including bond lengths and angles.[9][10]

Protocol:

-

Crystal Growth: Grow single crystals of the Ph₃P-BPh₃ adduct suitable for diffraction (typically 0.1-0.3 mm in each dimension). Slow cooling of a saturated solution or slow evaporation of the solvent are common methods.[11]

-

Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[9]

-

Data Collection:

-

Mount the crystal on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images while rotating the crystal through various angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Solve the "phase problem" using direct methods or Patterson synthesis to generate an initial electron density map.[10]

-

Build an atomic model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides the precise bond lengths and angles reported in crystallographic databases.

-

References

- 1. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 2. magritek.com [magritek.com]

- 3. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine‐B(C6F5)3 Lewis Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Triphenylborane-triphenylphosphine complex [chembk.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. fiveable.me [fiveable.me]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

An In-depth Technical Guide to Triphenylphosphine Triphenylborane: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of the Lewis adduct triphenylphosphine triphenylborane (Ph₃P·BPh₃). The content is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical concepts.

Introduction: A Tale of a Classic Lewis Adduct

Triphenylphosphine triphenylborane is a stable, white crystalline solid formed from the dative bond between the Lewis basic triphenylphosphine (Ph₃P) and the Lewis acidic triphenylborane (BPh₃). Historically, the study of such phosphine-borane adducts has been foundational to understanding Lewis acid-base chemistry. While the pioneering work of chemists like Georg Wittig in the mid-20th century laid the groundwork for understanding organophosphorus compounds, the specific discovery and detailed characterization of the simple triphenylphosphine triphenylborane adduct have been subjects of ongoing investigation, particularly with the rise of "Frustrated Lewis Pair" (FLP) chemistry in the 21st century. This guide delves into the historical context, synthesis, and detailed characterization of this fundamental compound.

Discovery and Historical Context

The intellectual lineage of triphenylphosphine triphenylborane can be traced back to the broader exploration of organophosphorus and organoboron chemistry. Georg Wittig, a Nobel laureate, made significant contributions to the understanding of organophosphorus compounds, most notably through the development of the Wittig reaction in 1954, which utilizes triphenylphosphine ylides for alkene synthesis. While not directly focused on the simple adduct with triphenylborane, his work illuminated the nucleophilic nature of triphenylphosphine.

The first comprehensive studies on borane-phosphine complexes were reported in 1940, building on earlier discoveries of adducts like H₃P·BCl₃ in 1890. The formation of a dative bond between a phosphorus lone pair and an empty p-orbital on boron is the defining feature of these complexes. The stability of these adducts is significantly influenced by the substituents on the phosphorus and boron atoms.

Physicochemical Properties and Characterization

Triphenylphosphine triphenylborane is a white to yellowish crystalline powder. A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₆H₃₀BP |

| Molecular Weight | 504.41 g/mol |

| Melting Point | 195-210 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and xylene.[1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons of both the triphenylphosphine and triphenylborane moieties.

-

¹³C NMR: The carbon NMR spectrum will display multiple resonances in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool. The chemical shift for the adduct will be significantly different from that of free triphenylphosphine.

-

¹¹B NMR: The boron-11 NMR spectrum will show a characteristic signal for a tetracoordinated boron atom, shifted from the position observed for trigonal planar triphenylborane.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the vibrational modes of the phenyl groups. Key bands arising from the P-C and B-C linkages, as well as any shifts in the phenyl C-H and C=C stretching and bending frequencies upon adduct formation, are of diagnostic importance.

Synthesis of Triphenylphosphine Triphenylborane

The synthesis of phosphine-borane adducts is typically achieved by the direct reaction of a phosphine with a borane source. While a specific, detailed protocol for the direct combination of triphenylphosphine and triphenylborane is not prominently documented in early literature, the general method for forming such adducts is straightforward.

General Experimental Protocol for Phosphine-Borane Adduct Formation

The following is a generalized protocol based on the synthesis of similar phosphine-borane adducts.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Triphenylborane (BPh₃)

-

Anhydrous, aprotic solvent (e.g., toluene, tetrahydrofuran)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

-

In a separate Schlenk flask, dissolve an equimolar amount of triphenylborane in the same anhydrous solvent.

-

Slowly add the triphenylborane solution to the stirred triphenylphosphine solution at room temperature.

-

The reaction is typically rapid and may be accompanied by a slight exotherm.

-

Stir the reaction mixture for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

The product, being a stable solid, may precipitate from the solution. If so, it can be isolated by filtration under an inert atmosphere.

-

If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

-

The resulting solid can be washed with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted starting materials and then dried under vacuum.

Logical Workflow for Synthesis:

Chemical Reactivity and the Advent of Frustrated Lewis Pairs

While the triphenylphosphine triphenylborane adduct is a classic example of a Lewis acid-base pair, modern research has unveiled a more nuanced reactivity profile, particularly in the context of Frustrated Lewis Pairs (FLPs). An FLP is a combination of a sterically hindered Lewis acid and Lewis base that are prevented from forming a classical adduct. This "frustration" leads to unique reactivity, enabling the activation of small molecules like H₂, CO₂, and olefins.

Although triphenylphosphine and triphenylborane themselves can form a stable adduct, their derivatives with bulky substituents can act as FLPs. The study of the parent adduct provides a crucial baseline for understanding the energetic and electronic factors that govern FLP reactivity.

Signaling Pathway of Frustrated Lewis Pair Activation:

The following diagram illustrates the general principle of small molecule activation by a frustrated Lewis pair, a concept for which triphenylphosphine and triphenylborane derivatives are exemplary.

Applications in Research and Development

The triphenylphosphine triphenylborane adduct and its derivatives are valuable tools in both fundamental research and applied chemistry, including drug development.

-

Ligand in Coordination Chemistry: Triphenylphosphine itself is a ubiquitous ligand in transition metal catalysis. The borane adduct can serve as a protected form of triphenylphosphine, allowing for its controlled release in a reaction mixture.

-

Catalysis: The principles learned from the interaction between triphenylphosphine and triphenylborane have been instrumental in the design of novel catalysts, particularly in the field of metal-free catalysis driven by FLPs.

-

Organic Synthesis: As a stable, solid reagent, the adduct can be used as a source of either triphenylphosphine or triphenylborane in synthetic transformations where their slow release or protection is advantageous.

-

Drug Development: The development of novel catalytic systems based on phosphine-borane chemistry can lead to more efficient and selective syntheses of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Conclusion

Triphenylphosphine triphenylborane represents a cornerstone in the study of Lewis acid-base chemistry. Its history is intertwined with the development of organophosphorus and organoboron chemistry, and its modern relevance is underscored by the exciting field of Frustrated Lewis Pairs. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the synthesis, properties, and reactivity of this fundamental adduct provides a solid foundation for innovation in catalysis and synthetic methodology.

References

An In-depth Technical Guide to the Solubility and Stability of the Triphenylphosphine Triphenylborane Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of the triphenylphosphine triphenylborane complex (Ph₃P·BPh₃), a Lewis acid-base adduct with applications in organic synthesis and materials science. Understanding these fundamental properties is critical for its effective use, storage, and handling in research and development settings.

Introduction

The triphenylphosphine triphenylborane complex is formed through the donation of the lone pair of electrons from the phosphorus atom of triphenylphosphine (a Lewis base) to the empty p-orbital of the boron atom in triphenylborane (a Lewis acid). This interaction results in a stable, crystalline solid. Its utility in various chemical transformations necessitates a thorough understanding of its behavior in different solvent systems and under various environmental conditions.

Solubility Profile

The solubility of the triphenylphosphine triphenylborane complex is a key parameter for its application in solution-phase reactions. While precise quantitative data is not extensively available in the public domain, a qualitative understanding of its solubility has been established.

Qualitative Solubility:

The complex is generally soluble in a range of common organic solvents but is insoluble in water.[1][2] This behavior is consistent with the nonpolar nature of the triphenylphosphine and triphenylborane moieties. The closely related triphenylphosphine-borane (Ph₃P·BH₃) adduct also exhibits solubility in organic solvents such as tetrahydrofuran (THF) and toluene.

Table 1: Qualitative Solubility of Triphenylphosphine Triphenylborane and Related Compounds

| Compound | Solvent | Solubility | Reference |

| Triphenylphosphine Triphenylborane | Ethanol | Soluble | [1][2] |

| Ether | Soluble | [1][2] | |

| Xylene | Soluble | [1][2] | |

| Water | Insoluble | [1][2] | |

| Triphenylphosphine-Borane (Ph₃P·BH₃) | Tetrahydrofuran (THF) | Soluble | |

| Toluene | Soluble | ||

| Triphenylphosphine | Benzene | Soluble | [3][4] |

| Toluene | Soluble | [3][4] | |

| Chloroform | Soluble | [3][4] | |

| Diethyl Ether | Soluble | [3][4] | |

| Water | Insoluble | [4] | |

| Triphenylborane | Benzene | Soluble | [5] |

| Toluene | Soluble | [5] | |

| Chloroform | Soluble | [5] | |

| Water | Insoluble | [5] |

Note: The solubility of triphenylphosphine in organic solvents generally increases with temperature.[3]

Stability Profile

The stability of the triphenylphosphine triphenylborane complex is a critical consideration for its storage and handling. This includes its resistance to thermal decomposition and photochemical degradation.

Thermal Stability

Chemical Stability

Triphenylphosphine itself is relatively stable in air but can undergo slow oxidation to triphenylphosphine oxide.[8][9] The formation of the adduct with triphenylborane is expected to modulate this reactivity. The borane adduct of triphenylphosphine (Ph₃P·BH₃) is described as stable, but it may decompose upon exposure to air and moisture and is incompatible with acids, oxidizing agents, acid chlorides, and alcohols. It is reasonable to infer that the triphenylphosphine triphenylborane complex should be stored in a cool, dry place, away from incompatible materials, to ensure its integrity.

Photochemical Stability

Specific studies on the photochemical stability of the triphenylphosphine triphenylborane complex are not widely reported. However, triphenylphosphine is known to undergo photochemical reactions, including oxidation and P-C bond cleavage upon UV irradiation. The UV-Vis absorption spectrum of triphenylphosphine shows a maximum absorption at 260 nm.[10] Given the potential for photochemical degradation, it is advisable to store the complex protected from light.

Experimental Protocols

Detailed, validated experimental protocols for the quantitative determination of the solubility and stability of the triphenylphosphine triphenylborane complex are not available in the literature. However, standardized methods can be adapted for this purpose.

Determination of Solubility (Shake-Flask Method)

This method is a standard technique for determining the equilibrium solubility of a solid in a liquid.[11][12]

Materials:

-

Triphenylphosphine triphenylborane complex

-

Selected solvent (e.g., ethanol, toluene, THF)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the triphenylphosphine triphenylborane complex to a vial containing a known volume of the solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically take samples to confirm that the concentration is no longer changing.

-

Once equilibrium is established, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.

-

Determine the concentration of the dissolved complex in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is a standard technique to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.[10]

Instrument:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of the triphenylphosphine triphenylborane complex into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Assessment of Photochemical Stability

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products.[13][14]

Materials:

-

Triphenylphosphine triphenylborane complex

-

Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)

-

A light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

A light cabinet with controlled temperature and humidity

-

Dark control samples (wrapped in aluminum foil)

-

Analytical method to quantify the complex and its degradation products (e.g., HPLC)

Procedure:

-

Place a known amount of the solid complex in transparent containers.

-

Prepare corresponding dark control samples by wrapping identical containers in aluminum foil.

-

Expose the samples and dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Maintain a constant temperature and humidity in the light cabinet.

-

At appropriate time intervals, withdraw samples and their corresponding dark controls.

-

Analyze the samples for the appearance of degradation products and any change in the concentration of the parent complex using a validated analytical method.

-

Compare the results from the exposed samples with those from the dark controls to determine the extent of photochemical degradation.

Visualizations

Logical Relationship Diagram

Experimental Workflow Diagram

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pmcorganometallix.com [pmcorganometallix.com]

- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. BORANE-TRIPHENYLPHOSPHINE COMPLEX | 2049-55-0 [chemicalbook.com]

- 8. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. biobostonconsulting.com [biobostonconsulting.com]

Navigating the Chemistry of Frustrated Lewis Pairs: A Technical Guide to the Safe Handling of Triphenylphosphine Triphenylborane

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine triphenylborane, a classic example of a frustrated Lewis pair (FLP), has garnered significant interest in catalysis and synthetic chemistry. Its unique reactivity, stemming from the sterically hindered Lewis acidic boron center and Lewis basic phosphorus center, allows for the activation of small molecules. However, this reactivity also necessitates stringent safety and handling precautions. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for triphenylphosphine triphenylborane, drawing upon data for the complex and its individual components, triphenylphosphine and triphenylborane.

Hazard Identification and Classification

Triphenylphosphine triphenylborane is a hazardous substance that requires careful handling. While specific GHS classification for the complex is not universally established, based on available data for the adduct and its components, it should be treated with caution.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Triphenylphosphine is known to cause serious eye damage and skin sensitization, and may cause damage to organs through prolonged or repeated exposure.[1][2] Triphenylborane is also a hazardous substance. Therefore, the complex should be handled as a substance with significant health risks.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of triphenylphosphine triphenylborane is crucial for its safe handling.

| Property | Value | Reference |

| CAS Number | 3053-68-7 | [3][4] |

| Molecular Formula | C36H30BP | [3][4] |

| Molecular Weight | 504.41 g/mol | [4] |

| Appearance | White to yellowish crystalline powder | [3] |

| Melting Point | 195-213 °C (decomposes) | |

| Solubility | Soluble in DMF, THF, acetone, dichloromethane. Insoluble in water, methanol, acetonitrile. | |

| Thermal Stability | Decomposes at approximately 200°C in air. |

Toxicology and Exposure Limits

Detailed toxicological data for triphenylphosphine triphenylborane is limited. However, data for its components provide a basis for assessing its potential hazards.

| Substance | LD50 (Oral, Rat) | LD50 (Oral, Mouse) | LC50 (Inhalation, Rat) | Occupational Exposure Limits |

| Triphenylphosphine | 700 - >6400 mg/kg[5] | 800 - 1600 mg/kg[6] | 12.5 mg/L (4h)[5][6] | Switzerland: 5 mg/m³ (short-term limit) |

| Triphenylphosphine Triphenylborane | Not available | 354 mg/kg | Not available | Not established |

Given the "Harmful" classification, exposure should be minimized through engineering controls and appropriate personal protective equipment.

Experimental Protocols and Handling Procedures

Due to its air- and moisture-sensitivity, all manipulations of triphenylphosphine triphenylborane should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Synthesis Protocol

A common method for the synthesis of triphenylphosphine triphenylborane involves the direct reaction of equimolar amounts of triphenylphosphine and triphenylborane in an inert solvent.

Materials:

-

Triphenylphosphine (PPh3)

-

Triphenylborane (BPh3)

-

Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

-

Schlenk flask and other appropriate glassware

-

Inert gas supply (argon or nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve triphenylphosphine in the anhydrous solvent in a Schlenk flask.

-

In a separate Schlenk flask, dissolve an equimolar amount of triphenylborane in the same anhydrous solvent.

-

Slowly add the triphenylborane solution to the triphenylphosphine solution with stirring.

-

The product may precipitate out of the solution upon mixing or after a period of stirring.

-

If precipitation occurs, the solid can be isolated by filtration under an inert atmosphere.

-

Wash the isolated solid with a small amount of cold, anhydrous solvent and dry under vacuum.

Handling and Storage

Storage:

-

Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[3]

-

Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

-

Store separately from incompatible materials such as oxidizing agents, acids, water, and alcohols.

Handling:

-

All transfers and manipulations should be carried out in a glovebox or using a Schlenk line.[7]

-

Use only non-sparking tools.

-

Avoid inhalation of dust and contact with skin and eyes.[3]

-

Ensure adequate ventilation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling triphenylphosphine triphenylborane.

-

Eye Protection: Chemical safety goggles and a face shield.[8][9][10][11]

-

Skin Protection: Flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene).[9][10][11]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Emergency Procedures

Spills

-

Small Spills: In an inert atmosphere if possible, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Collect the material and place it in a designated container for hazardous waste disposal.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

Waste triphenylphosphine triphenylborane and contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] Organic compounds containing phosphorus and boron may require special disposal procedures due to the potential for producing strong acids upon incineration.[13] It is recommended to consult with your institution's environmental health and safety department for specific guidance.

Visualizing Workflows and Hazards

To aid in the understanding of the necessary precautions, the following diagrams illustrate key experimental workflows and the logical relationships of hazards and mitigation strategies.

This guide is intended to provide a foundation for the safe handling of triphenylphosphine triphenylborane. Researchers, scientists, and drug development professionals are encouraged to consult additional resources and their institution's safety protocols before working with this compound. A thorough understanding of the potential hazards and strict adherence to safety procedures are paramount for a safe and successful research endeavor.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. moellerchemie.com [moellerchemie.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. ospar.org [ospar.org]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 8. sc.edu [sc.edu]

- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 10. quora.com [quora.com]

- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 12. orgsyn.org [orgsyn.org]

- 13. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]

Methodological & Application

Application Notes and Protocols: Triphenylphosphine Triphenylborane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the triphenylphosphine (PPh₃) and triphenylborane (BPh₃) system as a catalyst in various organic transformations. This combination acts as a classic example of a Frustrated Lewis Pair (FLP), where steric hindrance prevents the formation of a classical Lewis adduct, allowing for the activation of small molecules and subsequent catalysis.

Overview of Catalytic Activity

The PPh₃/BPh₃ system, as a frustrated Lewis pair, has demonstrated significant catalytic activity in a range of organic reactions. The primary applications include:

-

Hydrogenation of Imines: This metal-free approach allows for the efficient reduction of imines to the corresponding amines.

-

Copolymerization of Epoxides and CO₂: This catalytic system is effective in the synthesis of polycarbonates from epoxides and carbon dioxide, offering a route to value-added polymers from a greenhouse gas.

-

Hydrosilylation of Carbon Dioxide: The PPh₃/BPh₃ catalyst facilitates the reduction of CO₂ with silanes to produce silyl formates, which are versatile intermediates in organic synthesis.

Key Applications and Experimental Protocols

Hydrogenation of Imines

The frustrated Lewis pair formed by triphenylphosphine and triphenylborane can activate molecular hydrogen (H₂), enabling the metal-free hydrogenation of polar unsaturated bonds, such as those in imines.[1][2][3]

Reaction Scheme:

References

Application Notes and Protocols: Triphenylphosphine and Triphenylborane in Catalytic Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of triphenylphosphine (PPh₃) and triphenylborane (BPh₃) represents a classic example of a Frustrated Lewis Pair (FLP). Unlike classical Lewis acid-base adducts, steric hindrance prevents the phosphorus and boron centers from forming a stable dative bond. This "frustration" results in a highly reactive system capable of activating a variety of small molecules and catalyzing unique polymerization reactions. This document provides an overview of the applications and detailed protocols for utilizing the PPh₃/BPh₃ catalytic system in polymerization, with a focus on ring-opening polymerization (ROP) of cyclic monomers. This metal-free catalytic approach offers a promising avenue for the synthesis of novel polymers with applications in materials science and drug delivery.

Principle of FLP-Catalyzed Polymerization

The catalytic activity of the PPh₃/BPh₃ system in polymerization stems from its ability to cooperatively activate monomer molecules. The Lewis acidic borane and the Lewis basic phosphine act in concert to facilitate ring-opening of cyclic monomers, such as epoxides, lactones, and cyclic ethers. The general mechanism involves the activation of the monomer by the FLP, leading to a zwitterionic intermediate that can initiate and propagate the polymerization chain.

Signaling Pathway Diagram

Caption: FLP-catalyzed ring-opening polymerization mechanism.

Applications

The PPh₃/BPh₃ FLP system is particularly relevant for the polymerization of monomers that are susceptible to ring-opening via nucleophilic and electrophilic attack. Key applications include:

-

Synthesis of Polyethers: Polymerization of epoxides and other cyclic ethers to produce polyethers. These polymers have applications as surfactants, lubricants, and in the formulation of drug delivery systems.

-

Formation of Polycarbonates: While less common for the direct PPh₃/BPh₃ pair, related FLP systems are used for the copolymerization of CO₂ and epoxides to form polycarbonates, which are biodegradable and biocompatible polymers.[1]

-

Creation of Responsive Materials: The reversible nature of FLP-monomer interactions can be exploited to create "smart" materials, such as self-healing gels and stimuli-responsive polymers. The addition of specific small molecules can trigger polymerization or depolymerization.[2][3]

Experimental Protocols

The following protocols are generalized based on the principles of FLP chemistry and procedures reported for similar systems. Researchers should optimize conditions for their specific monomer and desired polymer characteristics.

Protocol 1: General Procedure for Ring-Opening Polymerization of an Epoxide

Materials:

-

Triphenylphosphine (PPh₃), purified by recrystallization.

-

Triphenylborane (BPh₃), stored in a glovebox.

-

Monomer (e.g., propylene oxide, cyclohexene oxide), freshly distilled.

-

Anhydrous solvent (e.g., toluene, dichloromethane), freshly distilled from a suitable drying agent.

-

Inert gas (Argon or Nitrogen).

-

Schlenk line or glovebox.

Experimental Workflow Diagram:

Caption: Workflow for FLP-catalyzed ring-opening polymerization.

Procedure:

-

Preparation: All glassware should be rigorously dried in an oven and cooled under an inert atmosphere. All manipulations of reagents should be performed under an inert atmosphere using a Schlenk line or in a glovebox.

-

Catalyst Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve triphenylphosphine (e.g., 0.1 mmol, 1 mol%) and triphenylborane (e.g., 0.1 mmol, 1 mol%) in anhydrous solvent (e.g., 10 mL of toluene). Stir the solution for 10-15 minutes at room temperature to allow for the formation of the FLP.

-

Polymerization: To the stirred catalyst solution, add the purified monomer (e.g., 10 mmol, 100 equivalents) via syringe.

-

Reaction Monitoring: The reaction progress can be monitored by periodically taking aliquots (under inert atmosphere) and analyzing them by ¹H NMR spectroscopy to determine monomer conversion. Gel Permeation Chromatography (GPC) can be used to monitor the evolution of molecular weight and polydispersity.

-

Quenching: Upon reaching the desired conversion, the polymerization can be terminated by adding a small amount of a quenching agent, such as methanol.

-

Isolation: The polymer is typically isolated by precipitation into a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.

Data Presentation

While specific quantitative data for the simple PPh₃/BPh₃ catalyzed polymerization is not extensively available in the reviewed literature, the following tables present representative data from studies using polymeric phosphine-based catalysts and related FLP systems to illustrate the type of results that can be expected.

Table 1: Representative Data for Polymerization using Polymeric Phosphine Catalysts

| Catalyst System | Monomer | Mn (kDa) | PDI (Mw/Mn) | Conversion (%) | Reference |

| Polymeric Lewis Acid + PPh₃ | Cyclic Ethers | - | - | Gelation | [2] |

| Polymeric Phosphine + B(C₆F₅)₃ | Propylene Oxide + CO₂ | - | - | >99 (to cyclic carbonate) | [1] |

Note: Data for molecular weight (Mn) and polydispersity index (PDI) are often not reported for gel-forming polymerizations.

Characterization of Polymers

The synthesized polymers should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹¹B): To confirm the polymer structure, end-groups, and to determine monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Safety Considerations

-

Triphenylphosphine is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triphenylborane is air and moisture sensitive and can be pyrophoric. It should be handled in an inert atmosphere (glovebox or Schlenk line).

-

Organic solvents and monomers may be flammable and/or toxic. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The use of triphenylphosphine and triphenylborane as a Frustrated Lewis Pair offers a compelling metal-free approach to catalytic polymerization. This system is particularly effective for the ring-opening polymerization of strained cyclic monomers. While the field is still developing, the potential to create novel polymeric materials with unique properties makes this an exciting area of research for chemists and material scientists. The protocols and information provided herein serve as a foundational guide for researchers looking to explore the catalytic potential of this fascinating system.

References

Application Note and Experimental Protocol for Frustrated Lewis Pair Reactions with Triphenylphosphine (PPh3) and Triphenylborane (BPh3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the investigation of Frustrated Lewis Pair (FLP) chemistry involving triphenylphosphine (PPh3), a readily available Lewis base, and triphenylborane (BPh3), a mild Lewis acid. Due to significant steric hindrance, PPh3 and BPh3 do not form a classical Lewis acid-base adduct, allowing them to act in concert to activate small molecules. This protocol focuses on the activation of dihydrogen (H2) as a representative example of FLP reactivity.

The combination of a sterically hindered Lewis acid and base that are prevented from forming a stable adduct provides a powerful, metal-free method for the activation of small molecules.

Generalized Reaction Scheme

The frustrated pairing of PPh3 and BPh3 can facilitate the heterolytic cleavage of small molecules. In the case of dihydrogen, this results in the formation of a phosphonium cation and a hydridoborate anion.

Reaction: PPh3 + BPh3 + H2 → [PPh3H]⁺[HBPh3]⁻

Experimental Protocol: Activation of Dihydrogen

This protocol describes a general procedure for the activation of H2 using the PPh3/BPh3 FLP. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the reagents and the resulting products can be sensitive to air and moisture.

Materials:

-

Triphenylphosphine (PPh3)

-

Triphenylborane (BPh3)

-

Anhydrous, degassed toluene (or other suitable non-coordinating solvent)

-

Dihydrogen gas (H2), high purity

-

Schlenk flask and other appropriate glassware

-

Magnetic stirrer and stir bar

-

NMR tubes suitable for air-sensitive samples (e.g., J. Young tubes)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a glovebox or under a positive pressure of inert gas, add triphenylphosphine (e.g., 0.262 g, 1.0 mmol) and triphenylborane (e.g., 0.242 g, 1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, degassed toluene (e.g., 10 mL) to the flask.

-

Seal the flask and stir the mixture at room temperature until all solids are dissolved.

-

-

Reaction with Dihydrogen:

-

Connect the Schlenk flask to a vacuum/gas manifold.

-

Freeze the solution with liquid nitrogen, evacuate the headspace, and backfill with dihydrogen gas. This freeze-pump-thaw cycle should be repeated three times to ensure an atmosphere of pure H2.

-

Allow the reaction mixture to warm to room temperature and then stir vigorously under a positive pressure of H2 (e.g., 1 atm).

-

The reaction progress can be monitored by the formation of a precipitate, as the resulting phosphonium borate salt is often less soluble in nonpolar solvents. The reaction time can vary, and for less reactive FLPs like PPh3/BPh3, it may require several hours to days.

-

-

Isolation and Characterization of the Product:

-

If a precipitate forms, it can be isolated by filtration under inert atmosphere. The solid should be washed with a small amount of cold, anhydrous solvent (e.g., toluene or pentane) and dried under vacuum.

-

The product, [PPh3H]⁺[HBPh3]⁻, should be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹¹B). Samples for NMR analysis should be prepared in a suitable deuterated solvent (e.g., CD2Cl2 or C6D6) under an inert atmosphere.

-

Data Presentation

| Parameter | Expected Value/Observation |

| Product | [PPh3H]⁺[HBPh3]⁻ |

| Physical Appearance | White to off-white solid |

| ¹H NMR | P-H proton: broad singlet or doublet (due to P-H coupling) in the region of δ 7-9 ppm. Aromatic protons: multiplets in the region of δ 7-8 ppm. B-H proton: broad quartet (due to B-H coupling) in the region of δ 3-5 ppm. |

| ³¹P NMR | A broad singlet or a doublet (due to P-H coupling) shifted downfield from the signal for free PPh3 (approx. -5 ppm), typically in the range of δ 20-30 ppm. |

| ¹¹B NMR | A broad doublet (due to B-H coupling) in the region of δ -5 to -20 ppm. |

| Yield | The reaction between tBu3P and BPh3 with H2 has been reported to give a low yield (33%). A similar or lower yield might be expected for the PPh3/BPh3 system. |

Visualizations

Frustrated Lewis Pair Mechanism

Caption: General mechanism of H₂ activation by the PPh₃/BPh₃ FLP.

Experimental Workflow

Caption: Key steps in the experimental protocol for H₂ activation.

Application Notes and Protocols: Triphenylphosphine & Triphenylborane in Small Molecule Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The combination of triphenylphosphine (PPh₃) and triphenylborane (BPh₃) represents a foundational example of a Frustrated Lewis Pair (FLP). FLPs are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond, or "adduct." This unquenched reactivity allows the respective Lewis basic (phosphine) and acidic (borane) sites to act cooperatively to activate a variety of small molecules.

While the PPh₃/BPh₃ pair is noted for its limited reactivity compared to more modern FLPs that utilize stronger Lewis acids (e.g., B(C₆F₅)₃) or more basic phosphines (e.g., tBu₃P), its study provides valuable insight into the fundamental principles of small molecule activation. The primary application of such systems is in metal-free catalysis, particularly for hydrogenations, which is of significant interest in pharmaceutical and fine chemical synthesis to avoid transition metal contamination.

The activation of dihydrogen (H₂) by an FLP proceeds via a heterolytic cleavage mechanism. The Lewis basic phosphine attacks one hydrogen atom while the Lewis acidic borane accepts a hydride from H₂, resulting in the formation of a phosphonium cation and a hydridoborate anion. This activated hydrogen can then be transferred to unsaturated substrates, such as imines or enamines, to achieve metal-free hydrogenation.

Mechanism of Dihydrogen (H₂) Activation

The activation of H₂ by a phosphine-borane FLP is a concerted process where the electron pair from the phosphine's lone pair attacks one proton of the H₂ molecule, while the empty orbital on the boron atom accepts the hydride. This cooperative action overcomes the high energy barrier for H-H bond cleavage.

Quantitative Data Summary

The reactivity of the specific PPh₃/BPh₃ FLP is low, and quantitative data for its activation of small molecules is not widely reported in the literature. However, data from the closely related and more basic tert-butylphosphine (tBu₃P) with triphenylborane highlights the principle of activation. The less basic nature of PPh₃ suggests that its reaction would be significantly slower and lower yielding under similar conditions.

| Lewis Pair | Substrate | Product | Yield (%) | Conditions | Reference |

| tBu₃P / BPh₃ | H₂ | [tBu₃PH]⁺[HBPh₃]⁻ | 33% | Toluene, 25 °C, 24 h, 1 atm H₂ | |

| PPh₃ / BPh₃ | H₂ | [PPh₃H]⁺[HBPh₃]⁻ | Not Reported (Expected to be very low) | - | - |

Experimental Protocols

The following protocols are adapted from established procedures for more reactive FLP systems. Due to the lower reactivity of the PPh₃/BPh₃ pair, longer reaction times, elevated temperatures, or higher pressures may be necessary to achieve conversion. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as organoboranes and phosphines are sensitive to air and moisture.

Protocol 1: Stoichiometric Activation of Dihydrogen (H₂) by PPh₃/BPh₃

Objective: To demonstrate the heterolytic cleavage of H₂ by the PPh₃/BPh₃ frustrated Lewis pair to form the phosphonium hydridoborate salt, [PPh₃H]⁺[HBPh₃]⁻. This protocol is adapted from the procedure for the more reactive tBu₃P/BPh₃ system.

Materials:

-

Triphenylphosphine (PPh₃)

-

Triphenylborane (BPh₃)

-

Anhydrous, degassed toluene

-

High-purity dihydrogen (H₂) gas

-

Schlenk flask or high-pressure NMR tube

-

Magnetic stirrer and stir bar

-

NMR spectrometer

Procedure:

-